N2-(4-butylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-butylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-butylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Substitution reactions:
Morpholino group addition: The morpholino group is introduced via a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N2-(4-butylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N2-(4-butylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N2-(4-butylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(4-butylphenyl)-N4-(4-bromophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(4-butylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
Properties
IUPAC Name |
4-N-(4-butylphenyl)-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O/c1-2-3-4-17-5-9-19(10-6-17)25-21-27-22(26-20-11-7-18(24)8-12-20)29-23(28-21)30-13-15-31-16-14-30/h5-12H,2-4,13-16H2,1H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCATXPPPVVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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